molecular formula C12H15Cl2NO B2472513 2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine CAS No. 852400-07-8

2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine

Cat. No. B2472513
CAS RN: 852400-07-8
M. Wt: 260.16
InChI Key: GMRPTPFVUNCUFC-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine” is a chemical compound with the CAS Number: 852400-07-8 . It has a molecular weight of 260.16 . The IUPAC name for this compound is 4-(2-chlorobenzyl)-2-(chloromethyl)morpholine .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine” can be represented by the InChI code: 1S/C12H15Cl2NO/c13-7-11-9-15(5-6-16-11)8-10-3-1-2-4-12(10)14/h1-4,11H,5-9H2 .


Physical And Chemical Properties Analysis

The compound “2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine” has a molecular weight of 260.16 .

Scientific Research Applications

Chemical and Pharmacological Research

Morpholine derivatives, including those with chloromethyl groups, are of significant interest in chemical and pharmacological research due to their broad spectrum of pharmacological profiles. Morpholine, a six-membered aromatic organic heterocycle, features in various compounds developed for diverse pharmacological activities. This review highlights the exploration and development of methodologies for morpholine and its analogues, showing the current trends in their pharmacophoric activities and potential for designing novel derivatives (Asif & Imran, 2019).

Environmental Science and Toxicology

The sorption experiments of phenoxy herbicides, including those related to chloromethyl and chlorophenyl groups, indicate their interaction with soil, organic matter, and minerals. This research provides insights into the mechanisms of sorption, suggesting the relevance of soil organic matter and iron oxides as significant sorbents for these compounds. The review underscores the importance of understanding the environmental behavior and impact of such chemicals, contributing to safer agricultural practices and pollution mitigation strategies (Werner, Garratt, & Pigott, 2012).

Coordination Chemistry and Photophysics

Cuprous bis-phenanthroline compounds, which could include structural elements akin to 2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine, exhibit metal-to-ligand charge transfer (MLCT) excited states. These states are stabilized by substituents at the 2,9-positions, leading to novel photophysical properties and potential applications in light-emitting devices and photocatalysis. The research into these compounds' excited states offers insights into their quenching mechanisms and the role of coordinating solvents, contributing to the development of new materials with tailored electronic and optical properties (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).

Synthesis and Pharmaceutical Applications

Piperazine and morpholine nuclei, including derivatives with chloromethyl and chlorophenyl groups, show a wide range of pharmaceutical applications. The synthesis and evaluation of these analogues have revealed potent pharmacophoric activities, suggesting their significance in medicinal chemistry. This review discusses the synthetic approaches and biological activities of piperazine and morpholine derivatives, highlighting their potential in developing new therapeutic agents (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Safety and Hazards

The safety data sheet (MSDS) for “2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine” can be found online . It’s important to handle this compound with care, using appropriate personal protective equipment, and to follow all safety precautions mentioned in the MSDS .

properties

IUPAC Name

2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-7-11-9-15(5-6-16-11)8-10-3-1-2-4-12(10)14/h1-4,11H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRPTPFVUNCUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324538
Record name 2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine

CAS RN

852400-07-8
Record name 2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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